![molecular formula C18H16NNaO5 B12510050 sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B12510050.png)
sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(3,4-ジメトキシフェニル)プロプ-2-エノイルアミノ]安息香酸ナトリウムは、安息香酸部分にナトリウムイオンが配位し、さらに3-(3,4-ジメトキシフェニル)プロプ-2-エノイルアミノ基が結合した複雑な有機化合物です。
準備方法
合成経路と反応条件
2-[3-(3,4-ジメトキシフェニル)プロプ-2-エノイルアミノ]安息香酸ナトリウムの合成は、一般的に以下の手順で行われます。
3-(3,4-ジメトキシフェニル)プロプ-2-エノイルクロリドの生成: これは、3-(3,4-ジメトキシフェニル)プロプ-2-エン酸をチオニルクロリドと反応させて、還流条件下で達成されます。
アミド化反応: 得られたアシルクロリドを、トリエチルアミンなどの塩基の存在下で2-アミノ安息香酸と反応させて、アミド結合を形成します。
中和: 最後の段階では、生成物を水酸化ナトリウムで中和して、ナトリウム塩を形成します。
工業生産方法
この化合物の工業生産には、同様の手順が使用されますが、規模が大きく、収率と純度が最適化されています。連続式反応器と自動合成システムを導入することで、効率とスケーラビリティが向上します。
化学反応の分析
反応の種類
2-[3-(3,4-ジメトキシフェニル)プロプ-2-エノイルアミノ]安息香酸ナトリウムは、さまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができます。
還元: パラジウム触媒の存在下で水素ガスを使用して還元することができます。
置換: 安息香酸部分で求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 活性炭担持パラジウムを用いた水素ガス。
置換: 水酸化ナトリウムまたはその他の強塩基。
主な生成物
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアルカンの生成。
置換: 置換安息香酸またはアミドの生成。
科学研究への応用
2-[3-(3,4-ジメトキシフェニル)プロプ-2-エノイルアミノ]安息香酸ナトリウムは、科学研究においていくつかの用途があります。
化学: 有機合成や触媒の試薬として使用されます。
生物学: 生化学プローブとしての可能性が調査されています。
医学: 抗炎症作用や抗がん作用など、治療効果が期待されています。
産業: 高度な材料や医薬品の開発に利用されます。
科学的研究の応用
Sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用機序
2-[3-(3,4-ジメトキシフェニル)プロプ-2-エノイルアミノ]安息香酸ナトリウムの作用機序には、特定の分子標的や経路との相互作用が含まれます。
分子標的: この化合物は、炎症経路に関与する酵素や受容体と相互作用する可能性があります。
経路: NF-κB経路などのシグナル伝達経路を調節し、抗炎症効果をもたらします。
類似化合物との比較
類似化合物
- 3-(3,4-ジメトキシフェニル)プロピオン酸
- 3,4-ジメトキシケイ皮酸
- 3,4-ジメトキシヒドロケイ皮酸
独自性
2-[3-(3,4-ジメトキシフェニル)プロプ-2-エノイルアミノ]安息香酸ナトリウムは、その特定の構造的特徴によって、類似の化合物と比較して、独自の化学反応性と生物活性を発揮します。ナトリウム塩形態であることで、溶解性と安定性が向上し、さまざまな用途に適しています。
特性
分子式 |
C18H16NNaO5 |
|---|---|
分子量 |
349.3 g/mol |
IUPAC名 |
sodium;2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate |
InChI |
InChI=1S/C18H17NO5.Na/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22;/h3-11H,1-2H3,(H,19,20)(H,21,22);/q;+1/p-1 |
InChIキー |
KZGHWWBBHZLTTA-UHFFFAOYSA-M |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)[O-])OC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


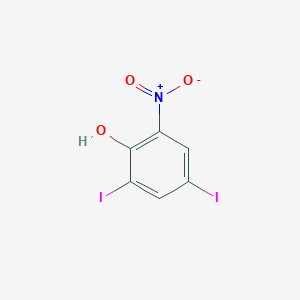
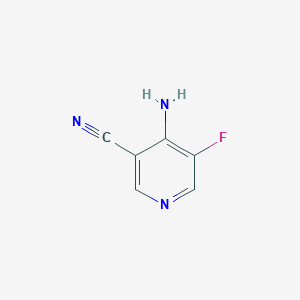
![N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]aniline](/img/structure/B12509971.png)
![tert-butyl (2R)-3-amino-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B12509975.png)
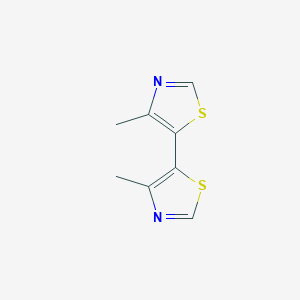
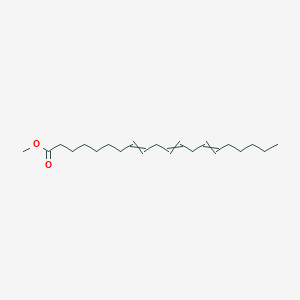
![2-[3-(Diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenyl 2-methylpropanoate; butenedioic acid](/img/structure/B12510014.png)
![4-[4-(Hydroxymethyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B12510017.png)
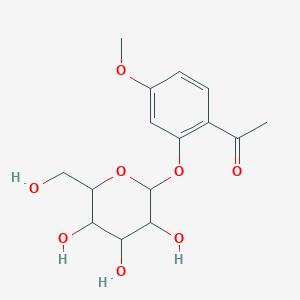
![4-(2H-1,3-benzodioxol-5-yl)-2-[2-(4-methoxyphenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B12510022.png)
![1-iodo-4-[(1E)-2-(4-iodophenyl)ethenyl]benzene](/img/structure/B12510032.png)
![7-Chlorodibenzo[b,d]furan-1-yl trifluoromethanesulfonate](/img/structure/B12510039.png)
![6-(Difluoromethyl)-8-(2-hydroxy-2-methylcyclopentyl)-2-[(1-methanesulfonylpiperidin-4-yl)amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12510044.png)

